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molecular formula C17H22F3NO3 B1394286 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine CAS No. 921605-76-7

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Cat. No. B1394286
M. Wt: 345.36 g/mol
InChI Key: NMYLUTZGNZLFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063224B2

Procedure details

Trifluoroacetic acid (26.3 mL, 342 mmol) was added to a solution of tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate (29.5 g, 85 mmol) in CH2Cl2 (171 mL). The mixture was stirred at room temperature for 16 h. The solvent was removed by evaporation. The residue was diluted with EtOAc (200 mL), washed with 2 N NaOH (3×100 mL), brine, dried over Na2SO4, and evaporated to give the title compound as an oil.
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]([F:31])([F:30])[C:10]1[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=1[O:12][CH:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]1>C(Cl)Cl>[F:31][C:9]([F:8])([F:30])[C:10]1[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=1[O:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
26.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
29.5 g
Type
reactant
Smiles
FC(C1=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1)(F)F
Name
Quantity
171 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with 2 N NaOH (3×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=C(OC2CCNCC2)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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